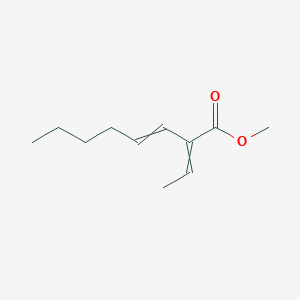![molecular formula C15H18O B14300302 spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a naphthalene moiety through a spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with cyclohexanone in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of functional groups such as halogens or nitro groups on the naphthalene ring.
Scientific Research Applications
3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
3’,4’-Dihydro-2’H-spiro[cyclopentane-1,1’-pyrrolo[1,2-a]pyrazine]: Another spirocyclic compound with a different ring system.
3’,4’-Dihydro-1H-spiro[quinoline-2,1’-cycloalkane]: A spirocyclic compound with a quinoline moiety.
Uniqueness: 3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H18O |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one |
InChI |
InChI=1S/C15H18O/c16-13-7-4-10-15(11-13)9-3-6-12-5-1-2-8-14(12)15/h1-2,5,8H,3-4,6-7,9-11H2 |
InChI Key |
OGZQDOLITCDZME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC2(C1)CCCC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


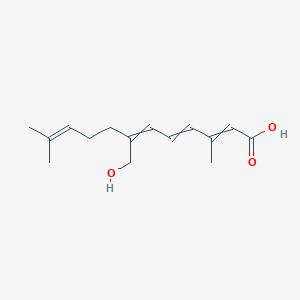

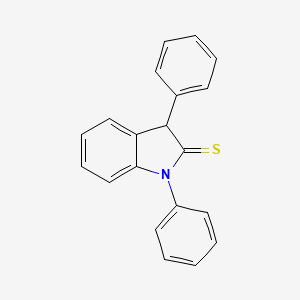
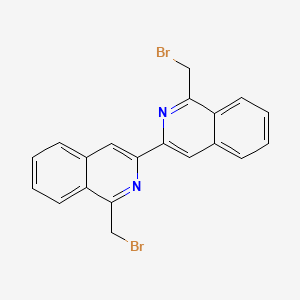
![2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one](/img/structure/B14300233.png)

![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)
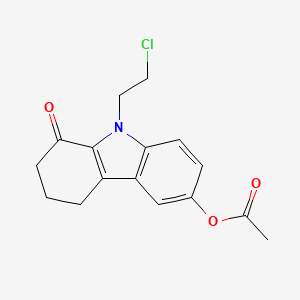
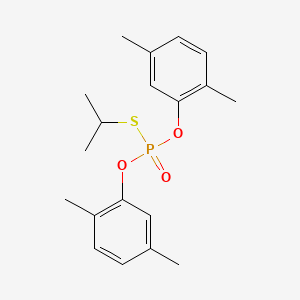

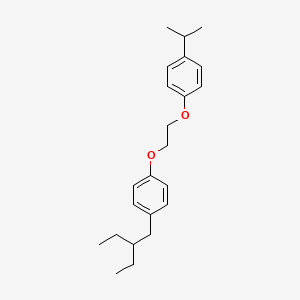

![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
